

Benchmarking the Efficacy of Benzoxazole Derivatives Against Known Inhibitors: A Comparative Guide

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Compound of Interest	
Compound Name:	<i>Methyl 5-aminobenzo[d]oxazole-2-carboxylate</i>
Cat. No.:	B1288156
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Introduction: While specific experimental data on the efficacy of **Methyl 5-aminobenzo[d]oxazole-2-carboxylate** is not readily available in the public domain, this guide provides a comparative analysis of structurally related benzoxazole derivatives against established inhibitors. The data presented here is collated from various preclinical studies and aims to offer a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of the benzoxazole scaffold. The following sections will detail the performance of these compounds in various assays, outline the experimental protocols used for their evaluation, and visualize key signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative efficacy of selected benzoxazole derivatives compared to known inhibitors in anticancer and anti-inflammatory assays.

Table 1: In Vitro Anticancer Efficacy of Benzoxazole Derivatives Against Kinase Targets

Compound ID	Target Kinase(s)	IC50 (µM)	Known Inhibitor	Target Kinase(s)	IC50 (µM)	Reference
Benzoxazole Ie Derivative 11b	VEGFR-2	0.057	Sorafenib	VEGFR-2	0.058	[1]
Benzoxazole Ie Derivative 11b	c-Met	0.181	Staurosporine	c-Met	0.237	[1]
Amino Benzoxazole Ie Compound 1	KDR (VEGFR-2)	6.855	-	-	-	[2]
Benzoxazole Ie-N- Heterocyclic c Hybrid 4c	Tyrosine Kinase	0.10	-	-	-	[3]

Table 2: In Vitro Cytotoxicity of Benzoxazole Derivatives in Cancer Cell Lines

Compound ID	Cell Line	IC50 (µM)	Known Inhibitor	Cell Line	IC50 (µM)	Reference
Benzoxazole 1e Derivative 11b	MCF-7 (Breast)	0.11	Sorafenib	MCF-7 (Breast)	0.21	[1]
Benzoxazole 1e Derivative 11b	PC-3 (Prostate)	0.45	Sorafenib	PC-3 (Prostate)	0.39	[1]
Benzoxazole 1e Derivative 11b	A549 (Lung)	0.98	Sorafenib	A549 (Lung)	0.87	[1]
2-(2- aminobenz o[d]thiazol- 6-yl) benzo[d]ox azol-5- amine H1	HeLa (Cervical)	0.380	-	-	-	[4]

Table 3: In Vivo Anti-inflammatory Activity of Benzoxazole Derivatives

Compound	Assay	% Inhibition of Edema	Known Inhibitor	% Inhibition of Edema	Reference
Methyl-2-(2-(arylideneamino)oxazol-4-ylamino)benzoxazole-5-carboxylate	Carrageenan-induced rat paw edema	78.5	Diclofenac Sodium	82.1	[5]
VIId					
Methyl-2-(2-(arylideneamino)oxazol-4-ylamino)benzoxazole-5-carboxylate	Carrageenan-induced rat paw edema	80.3	Diclofenac Sodium	82.1	[5]
VIIe					

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and comprehensive understanding.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

- **Assay Principle:** The assay measures the phosphorylation of a substrate by a kinase. Inhibition of the kinase results in a decreased phosphorylation signal.
- **Materials:**
 - Recombinant human kinase (e.g., VEGFR-2, c-Met).
 - Kinase-specific substrate.
 - ATP (Adenosine triphosphate).

- Test compounds (Benzoxazole derivatives and known inhibitors).
- Assay buffer.
- Detection reagent (e.g., ADP-Glo™ Kinase Assay).

- Procedure:
 1. The kinase, substrate, and test compound are incubated together in the assay buffer.
 2. The kinase reaction is initiated by the addition of ATP.
 3. The reaction is allowed to proceed for a specified time at a controlled temperature.
 4. The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method.
 5. The percentage of kinase inhibition is calculated relative to a control reaction without any inhibitor.
 6. IC₅₀ values are determined by fitting the dose-response data to a sigmoidal curve.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cells.

- Assay Principle: The assay measures the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
- Materials:
 - Cancer cell lines (e.g., MCF-7, PC-3, A549).
 - Cell culture medium and supplements.
 - Test compounds.
 - MTT solution.

- Solubilization solution (e.g., DMSO).
- Procedure:
 1. Cells are seeded in 96-well plates and allowed to attach overnight.
 2. The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
 3. MTT solution is added to each well, and the plates are incubated to allow formazan crystal formation.
 4. The formazan crystals are dissolved by adding a solubilization solution.
 5. The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
 6. The percentage of cell viability is calculated relative to untreated control cells.
 7. IC₅₀ values are determined from the dose-response curves.

Carrageenan-Induced Rat Paw Edema Assay

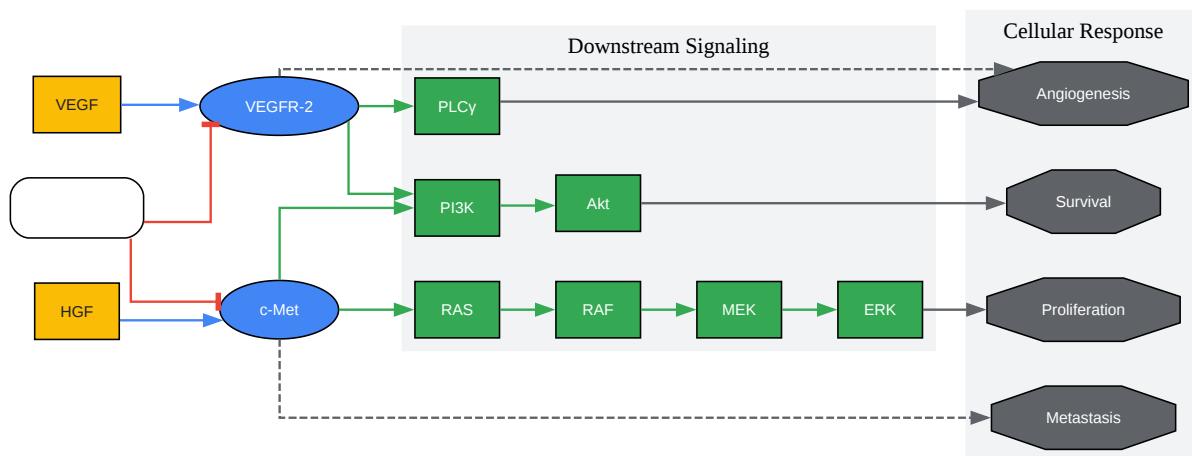
This is a standard *in vivo* model for evaluating the anti-inflammatory activity of compounds.

- Assay Principle: Carrageenan injection into the rat paw induces an acute inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.
- Materials:
 - Wistar rats.
 - Carrageenan solution (1% w/v).
 - Test compounds and standard drug (Diclofenac Sodium).
 - Pletysmometer (for measuring paw volume).

- Procedure:
 1. Animals are fasted overnight before the experiment.
 2. The initial paw volume of each rat is measured.
 3. The test compounds or the standard drug are administered orally or intraperitoneally.
 4. After a specific time (e.g., 1 hour), carrageenan is injected into the sub-plantar region of the right hind paw.
 5. The paw volume is measured at different time intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
 6. The percentage inhibition of edema is calculated for each group compared to the control group that received only the vehicle.

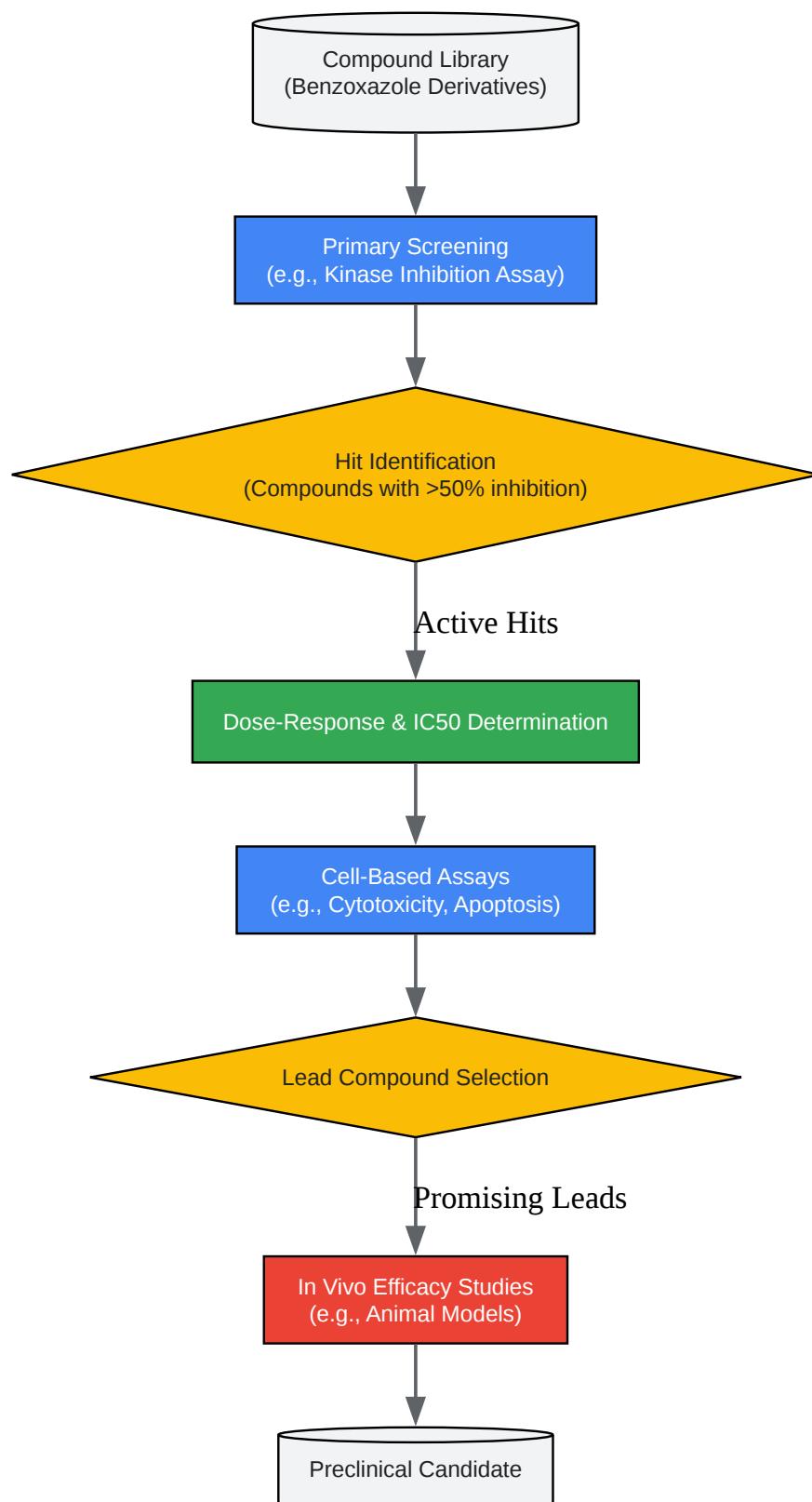
Mandatory Visualization

The following diagrams illustrate a key signaling pathway targeted by benzoxazole derivatives and a typical experimental workflow for inhibitor screening.



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Caption: VEGFR-2 and c-Met signaling pathways targeted by benzoxazole derivatives.

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Caption: General experimental workflow for inhibitor screening.

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